molecular formula C22H25N3O2 B11589540 6-butyl-2,3-diethoxy-6H-indolo[2,3-b]quinoxaline

6-butyl-2,3-diethoxy-6H-indolo[2,3-b]quinoxaline

Cat. No.: B11589540
M. Wt: 363.5 g/mol
InChI Key: PVDOYTSTPNVHGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-butyl-2,3-diethoxy-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound that belongs to the indoloquinoxaline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-butyl-2,3-diethoxy-6H-indolo[2,3-b]quinoxaline typically involves multi-step protocols starting from readily available precursors. One common method involves the condensation of isatin derivatives with o-phenylenediamine under acidic conditions to form the indoloquinoxaline core. Subsequent alkylation and etherification steps introduce the butyl and ethoxy groups, respectively .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale procedures, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

6-butyl-2,3-diethoxy-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-butyl-2,3-diethoxy-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. This process disrupts DNA replication and transcription, leading to cytotoxic effects in cancer cells. The compound’s planar structure allows it to insert between DNA base pairs, stabilizing the DNA helix and preventing the binding of essential proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-butyl-2,3-diethoxy-6H-indolo[2,3-b]quinoxaline stands out due to its specific substitution pattern, which enhances its solubility and stability. This makes it a promising candidate for applications in energy storage and medicinal chemistry .

Properties

Molecular Formula

C22H25N3O2

Molecular Weight

363.5 g/mol

IUPAC Name

6-butyl-2,3-diethoxyindolo[3,2-b]quinoxaline

InChI

InChI=1S/C22H25N3O2/c1-4-7-12-25-18-11-9-8-10-15(18)21-22(25)24-17-14-20(27-6-3)19(26-5-2)13-16(17)23-21/h8-11,13-14H,4-7,12H2,1-3H3

InChI Key

PVDOYTSTPNVHGH-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2C3=NC4=CC(=C(C=C4N=C31)OCC)OCC

Origin of Product

United States

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